Methyl 4-cyclopropyl-2,4-dioxobutanoate Methyl 4-cyclopropyl-2,4-dioxobutanoate
Brand Name: Vulcanchem
CAS No.: 167408-67-5
VCID: VC21315456
InChI: InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3
SMILES: COC(=O)C(=O)CC(=O)C1CC1
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol

Methyl 4-cyclopropyl-2,4-dioxobutanoate

CAS No.: 167408-67-5

Cat. No.: VC21315456

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-cyclopropyl-2,4-dioxobutanoate - 167408-67-5

Specification

CAS No. 167408-67-5
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name methyl 4-cyclopropyl-2,4-dioxobutanoate
Standard InChI InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3
Standard InChI Key MFRDTCKJOFHQDZ-UHFFFAOYSA-N
SMILES COC(=O)C(=O)CC(=O)C1CC1
Canonical SMILES COC(=O)C(=O)CC(=O)C1CC1

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

Methyl 4-cyclopropyl-2,4-dioxobutanoate features a cyclopropane ring attached to a dioxobutanoate backbone. The compound’s SMILES notation (COC(=O)C(=O)CC(=O)C1CC1) and InChI key (MFRDTCKJOFHQDZ-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration . The cyclopropane moiety introduces significant ring strain, enhancing the compound’s reactivity in nucleophilic and electrophilic reactions.

Physicochemical Properties

Key physical properties of the compound are summarized below:

PropertyValueSource
Molecular Weight170.163 g/mol
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Boiling Point248.8 \pm 13.0 \, ^\circ\text{C}
Flash Point104.9 \pm 19.9 \, ^\circ\text{C}
Vapor Pressure0.0±0.5mmHg0.0 \pm 0.5 \, \text{mmHg} at 25°C

The low vapor pressure and moderate boiling point suggest stability under standard laboratory conditions, while the high density reflects its compact molecular architecture .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, highlight its conformational flexibility:

Adductm/zPredicted CCS (Ų)
[M+H]⁺171.06518136.9
[M+Na]⁺193.04712147.0
[M+NH₄]⁺188.09172143.7
[M-H]⁻169.05062142.5

These values are critical for mass spectrometry-based identification in complex matrices .

Synthetic Pathways and Industrial Production

Industrial Manufacturing Challenges

Scalable production requires optimization of reaction parameters (e.g., temperature, catalysts) to mitigate cyclopropane ring opening—a common side reaction. Continuous-flow reactors have been proposed to enhance yield and purity in large-scale syntheses .

Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The compound’s α,γ-diketone structure renders it susceptible to both oxidation and reduction:

  • Oxidation: Strong oxidizing agents (e.g., KMnO₄) may cleave the diketone chain, yielding carboxylic acids .

  • Reduction: Selective reduction with NaBH₄ or LiAlH₄ could generate diols or secondary alcohols, though steric hindrance from the cyclopropane may limit accessibility .

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution with amines or alkoxides, enabling the synthesis of amides or transesterified products. For example, reaction with ethylamine could yield ethyl 4-cyclopropyl-2,4-dioxobutanoate—a structural analog with distinct solubility profiles .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s dual carbonyl groups and strained cyclopropane ring make it a valuable precursor for protease inhibitors and antiviral agents. Structural analogs have demonstrated activity against hepatitis C virus (HCV) by binding to viral protease active sites .

Materials Science

In polymer chemistry, the compound’s rigidity and polarity facilitate its use as a cross-linking agent in epoxy resins, enhancing thermal stability in composite materials .

Comparative Analysis with Structural Analogs

Ethyl 4-Cyclopropyl-2,4-Dioxobutanoate

The ethyl ester variant (CAS 21080-80-8) exhibits a higher molecular weight (184.19 g/mol) and altered solubility due to the longer alkyl chain. Its SMILES (CCOC(=O)C(=O)CC(=O)C1CC1) and InChIKey (MHKXVJFDESXWFH-UHFFFAOYSA-N) differ only in the ester group, underscoring the role of alkyl substituents in modulating physicochemical behavior .

Future Directions and Research Gaps

Despite its utility, the compound’s mechanism of action in biological systems remains underexplored. Computational studies mapping its interactions with enzymatic targets could unlock novel therapeutic applications. Additionally, green chemistry approaches to its synthesis—using biocatalysts or renewable solvents—warrant investigation to align production with sustainability goals.

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